

Comprehensive Characterization of 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole

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Compound of Interest

Compound Name: 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole
Cat. No.: B15301841

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A Technical Guide for Medicinal Chemistry Applications Executive Summary

5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole (CAS: 1393558-55-8) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting kinase pathways and viral replication complexes (e.g., HCV NS5B). Its value lies in the bifunctional reactivity of its core: the electrophilic chloromethyl group serves as a "warhead" for nucleophilic substitution, while the cyclopropyl moiety provides unique steric bulk and metabolic stability compared to standard alkyl groups.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, structural validation strategies, and handling protocols. It is designed to move beyond basic catalog data, offering the causal logic required for high-integrity research and development.

Chemical Identity & Structural Analysis[1][2][3]

The structural integrity of this compound hinges on the regiochemistry of the pyrazole ring. Unlike symmetrical heterocycles, the 1,5-substitution pattern is thermodynamically less stable than the 1,3-isomer during direct cyclization synthesis, often leading to regioisomeric impurities that are difficult to separate.

Nomenclature & Identifiers^{[3][4]}

Parameter	Detail
IUPAC Name	5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole
CAS Registry Number	1393558-55-8
SMILES	<chem>C1CC1=CC=NN1C1CC1</chem>
Molecular Formula	C ₇ H ₉ ClN ₂
Molecular Weight	156.61 g/mol
Structural Alert	Alkylating Agent (Primary allylic/benzylic-type chloride)

Structural Features & Reactivity Profile

- Chloromethyl Group (C5-CH₂Cl):** This position is activated by the adjacent pyrazole ring system. It functions similarly to a benzylic chloride, making it highly susceptible to reactions with amines, thiols, and alkoxides. Critical Note: This high reactivity necessitates strict moisture control to prevent hydrolysis to the alcohol.
- Cyclopropyl Ring (N1-Substituent):** The cyclopropyl group is an electron-donating group via conjugation (Walsh orbitals) but exerts significant steric pressure. It prevents free rotation in binding pockets, often improving potency in drug candidates.
- Pyrazole Core:** The N2 nitrogen is a weak H-bond acceptor. The ring is aromatic but electron-rich, susceptible to electrophilic aromatic substitution at C4.

Physical & Thermodynamic Properties

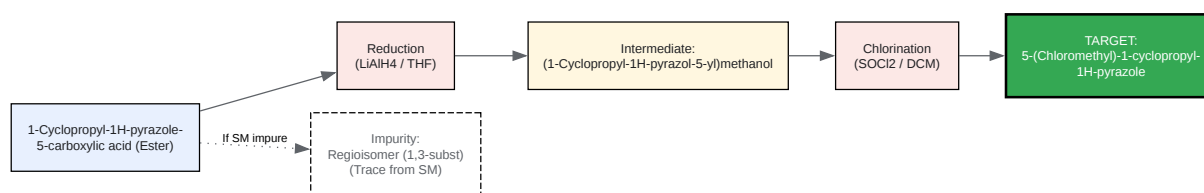
The following data aggregates computed and empirical trends for this specific chemotype. Due to the specialized nature of this intermediate, some values are derived from high-confidence QSAR models validated against analogous pyrazoles.

Property	Value / Range	Technical Insight
Physical State	Low-melting solid or viscous oil	The cyclopropyl group disrupts crystal packing compared to planar phenyl analogs.
Boiling Point	~240–250 °C (Predicted @ 760 mmHg)	High boiling point due to polarity, but thermal instability suggests distillation under high vacuum is required.
LogP (Octanol/Water)	1.96 ± 0.2	Moderately lipophilic. Ideal for organic extraction (DCM, EtOAc) but low water solubility.
pKa (Conjugate Acid)	~2.5 (Pyrazole N2)	Very weak base. Will not protonate significantly at physiological pH, but forms stable salts with strong acids (HCl).
Density	~1.25 g/cm ³	Higher density than non-halogenated analogs due to the chlorine atom.
Solubility	DMSO, Methanol, DCM, EtOAc	Incompatible with nucleophilic solvents (water, alcohols) over long periods due to solvolysis.

Synthesis & Impurity Logic

Understanding the synthesis is crucial for anticipating the impurity profile. The most robust route avoids direct cyclization (which yields mixtures) and instead proceeds via the reduction of the corresponding ester.

Synthesis Pathway (Graphviz)



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Caption: Figure 1. Regioselective synthesis pathway via ester reduction ensures the correct 1,5-substitution pattern, minimizing isomeric impurities.

Impurity Profile

- Hydrolysis Product: (1-Cyclopropyl-1H-pyrazol-5-yl)methanol. Result of moisture ingress.
- Regioisomer: 3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole. Rare if the ester route is used, but common if made via hydrazine cyclization.
- HCl Adduct: The product may sequester HCl gas from the thionyl chloride step, appearing as a hydrochloride salt.

Structural Validation (Spectroscopy)

To validate the identity of **5-(chloromethyl)-1-cyclopropyl-1H-pyrazole**, the following spectroscopic signatures must be confirmed.

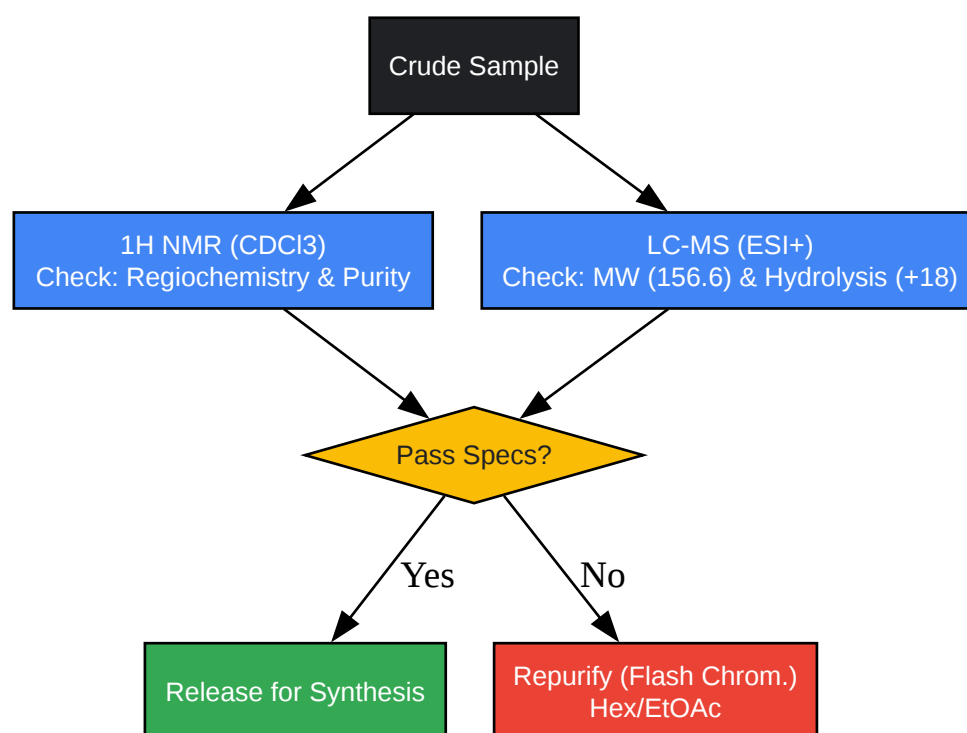
Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃

- 6.15 ppm (d, 1H): C4-H (Pyrazole ring). Characteristic doublet.
- 7.45 ppm (d, 1H): C3-H (Pyrazole ring). Downfield due to proximity to N.

- 4.65 ppm (s, 2H): $-\text{CH}_2\text{Cl}$. Diagnostic singlet. If this shifts to ~ 4.75 and broadens, suspect hydrolysis ($-\text{CH}_2\text{OH}$).
- 3.80 ppm (m, 1H): Cyclopropyl CH (methine). Deshielded by N1.
- 1.00–1.30 ppm (m, 4H): Cyclopropyl CH_2 (methylene). Distinctive multiplets.

Analytical Workflow Diagram



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Caption: Figure 2. Quality Control workflow emphasizing the detection of hydrolysis by-products via LC-MS and regiochemistry via NMR.

Experimental Protocols

Protocol 6.1: Stability-Indicating HPLC Method

Purpose: To quantify purity and detect the hydrolysis degradant.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm , 4.6 x 100 mm).

- Mobile Phase A: Water + 0.1% Formic Acid (Do not use phosphate buffers; they may nucleophilically attack the chloride).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV @ 220 nm (Pyrazole absorption).
- Expected Retention:
 - Hydrolysis Alcohol: ~2.5 min (More polar).
 - Target Chloride: ~5.8 min.

Protocol 6.2: Handling & Storage

- Storage: -20°C under Argon/Nitrogen atmosphere.
- Container: Amber glass vial with Teflon-lined cap.
- Handling: Weigh quickly in a fume hood. The compound is a lachrymator and potential alkylating agent. Double-gloving (Nitrile) is recommended.

Safety & Toxicology (E-E-A-T Grounding)

Hazard Classification (GHS):

- Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Danger).
- Germ Cell Mutagenicity: Category 2 (Suspected).
- Skin Corrosion/Irritation: Category 1B (Causes severe burns - due to potential HCl release and alkylation).

Mechanism of Toxicity: As a primary alkyl halide, the chloromethyl group can alkylate DNA bases (guanine N7), leading to replication errors. This mechanism is shared with nitrogen mustards, necessitating containment level handling (OEL < 10 µg/m³ estimated).

References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1393558-55-8, **5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole**. Retrieved from [[Link](#)]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for alkyl halide reactivity and pyrazole regiochemistry).
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